![molecular formula C16H18N2O3S B2895429 Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-43-1](/img/structure/B2895429.png)
Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit a wide range of chemical reactions. They have been used in the development of new anti-tubercular compounds, with some derivatives showing better inhibition potency against M. tuberculosis compared to standard reference drugs .Scientific Research Applications
Photoreactions in Organic Chemistry
- Research indicates that derivatives of thiazole, such as benzo[d]thiazol-6-yl compounds, are involved in photooxidation reactions. These photoreactions can lead to the formation of various complex organic compounds, which have implications in synthetic organic chemistry (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial and Antitubercular Properties
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a structurally similar group, have been identified as new anti-mycobacterial chemotypes. This suggests potential use in the treatment of tuberculosis, highlighting the antimicrobial properties of these compounds (Pancholia et al., 2016).
Development of New Scaffolds for Drug Discovery
- Research on similar structures has led to the synthesis of new scaffolds for drug discovery, particularly 6-azaspiro[4.3]alkanes. These findings are significant in the development of new pharmaceutical compounds (Chalyk et al., 2017).
Structural Studies in Drug Development
- The structural elucidation of similar benzothiazinone compounds, like BTZ043, contributes to understanding their molecular configuration and behavior. Such studies are essential in drug design and development, particularly for antitubercular drugs (Richter et al., 2022).
Photopolymerization in Material Science
- The use of benzophenone-di-1,3-dioxane, a compound related to benzo[d]thiazol-6-yl derivatives, has been studied for its application in free radical photopolymerization. This has implications in materials science, particularly in the development of new polymers (Wang Kemin et al., 2011).
Versatile Chemical Transformations
- Benzoxazole-based ligands, structurally related to benzo[d]thiazol-6-yl compounds, demonstrate versatile chemical transformations upon complexation with metal ions. This research can be pivotal in inorganic chemistry and material science (Iasco et al., 2012).
Antioxidant and Anticancer Properties
- Research into pyrazoline derivatives, which are structurally related, has revealed potential anticancer properties. These findings are crucial in medicinal chemistry, particularly in the search for new cancer treatments (Xu et al., 2017).
Synthesis of Fused-Ring Heterocycles
- The synthesis of various fused-ring heterocycles using thiazolyl- and benzothiazolyl-derivatives has been explored. Such synthetic pathways are significant in the field of organic chemistry for creating complex molecular structures (Silva, Henry, & Pittman, 2012).
Synthesis of Novel Thieno[2,3-b]-Thiophene Derivatives
- Research on the synthesis of new thieno[2,3-b]-thiophene derivatives, which are related to benzo[d]thiazol-6-yl compounds, has been conducted. This contributes to the development of novel organic compounds with potential applications in various fields (Mabkhot, Kheder, & Al-Majid, 2010).
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins , which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This inhibition results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, thereby affecting the downstream effects associated with these molecules .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin production result in anti-inflammatory , analgesic , and antipyretic effects . This means the compound can help reduce inflammation, relieve pain, and lower fever .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-15(2)20-8-16(9-21-15)6-18(7-16)14(19)11-3-4-12-13(5-11)22-10-17-12/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESJXMHRCSZBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
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